N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S.ClH/c1-16-3-5-17(6-4-16)21(27)26(10-2-9-25-11-13-28-14-12-25)22-24-19-8-7-18(23)15-20(19)29-22;/h3-8,15H,2,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYHURAPYMCAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride, also known as PF-04691502, is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- A benzothiazole moiety
- A morpholine ring
- A benzamide functional group
Its chemical formula is with a molecular weight of approximately 449.97 g/mol. The presence of the fluorine atom and the unique arrangement of functional groups contribute to its biological properties.
Research indicates that compounds with benzothiazole structures often exhibit significant anticancer properties. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, particularly within the minor groove, affecting transcription and replication processes .
- Targeting Specific Kinases : The compound may act on specific kinases involved in cancer signaling pathways, leading to altered cellular responses and reduced tumor growth.
Antitumor Activity
This compound has been evaluated for its antitumor activity against various human cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (μM) | Assay Type | Notes |
|---|---|---|---|
| A549 (Lung Cancer) | 2.12 ± 0.21 | 2D Culture | High efficacy in inhibiting proliferation |
| HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Culture | Effective against resistant strains |
| NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | 2D Culture | Most sensitive among tested lines |
| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | 2D Cytotoxicity | Notably affects normal cells as well |
These results indicate that while the compound is effective against cancer cells, it also exhibits cytotoxicity towards normal fibroblasts, suggesting a need for further optimization to enhance selectivity .
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations have suggested potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing revealed that certain derivatives of benzothiazole compounds exhibited promising antibacterial effects, warranting further investigation into their therapeutic applications beyond oncology .
Case Studies and Research Findings
- Study on Lung Cancer Cell Lines : In vitro studies demonstrated that derivatives similar to this compound showed significant inhibition of cell proliferation in lung cancer cell lines, with varying degrees of effectiveness depending on the specific structural modifications made to the benzothiazole core .
- DNA Binding Studies : Research indicated that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which could interfere with critical biological processes such as transcription and replication. This interaction is crucial for understanding the compound's mechanism of action and optimizing its design for enhanced efficacy .
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride exhibits significant anticancer properties. Preliminary studies suggest its effectiveness against various cancer cell lines, including:
- Colo205 : Human colorectal carcinoma.
- U937 : Human histiocytic lymphoma.
- MCF7 : Human breast cancer.
- A549 : Human lung carcinoma.
The compound appears to induce apoptosis in cancer cells by modulating pathways involving p53 activation and mitochondrial function. In vitro studies have shown that it can significantly inhibit cell proliferation and promote apoptosis at low concentrations .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have assessed its impact on inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. By inhibiting these cytokines, the compound may mitigate inflammation-related processes that contribute to tumor progression .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various experimental settings:
- Study on Cell Proliferation : A study utilized the MTT assay to evaluate the effect of this compound on human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549). Results indicated a significant reduction in cell viability at concentrations as low as 1 µM .
- Cytokine Expression Analysis : Using enzyme-linked immunosorbent assay (ELISA), researchers assessed the expression levels of inflammatory factors in RAW264.7 macrophages treated with the compound. The findings revealed a marked decrease in IL-6 and TNF-α levels, suggesting potential for dual-action therapeutic strategies targeting both inflammation and cancer .
- Mechanistic Studies : Flow cytometry was employed to analyze the effects on apoptosis and cell cycle progression in treated cells, confirming that the compound induces apoptosis while causing cell cycle arrest at specific phases .
Comparison with Similar Compounds
Structural Analogues with Varying Benzamide Substituents
The benzamide core is a common scaffold in medicinal chemistry, with substituent variations significantly influencing properties. Key analogues include:
Key Observations :
- Steric Effects : The 3-methyl isomer introduces steric hindrance at the meta position, which could impact molecular conformation and target interaction.
- Halogenation : The 3,4-dichloro substitution in compounds increases hydrophobicity and may enhance membrane permeability compared to the target’s 4-methyl group.
Analogues with Different Amine Side Chains
The amine side chain influences solubility and receptor interactions. Notable examples:
Key Observations :
Impact of Substituent Position: 3-Methyl vs. 4-Methyl
The positional isomerism between the target’s 4-methyl and the 3-methyl analogue is critical:
- 4-Methyl : Para-substitution minimizes steric clash with the thiazole ring, allowing planar orientation of the benzamide.
- 3-Methyl : Meta-substitution may distort the benzamide-thiazole angle, reducing π-π stacking efficiency with aromatic biological targets.
Physicochemical Properties and Spectral Data
Spectral Notes:
- The target’s 6-fluorothiazole moiety would show a distinct 19F NMR peak near -110 ppm, absent in non-fluorinated analogues.
- The hydrochloride salt form enhances aqueous solubility compared to free base analogues .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Step 1 : Coupling of 6-fluorobenzo[d]thiazol-2-amine with 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in DCM) to form the primary amide.
Step 2 : Alkylation with 3-morpholinopropyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the morpholinopropyl group.
Step 3 : Hydrochloride salt formation via acidification with HCl in ethanol .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for alkylation) to improve yields .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzo[d]thiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₆FN₃O₂S·HCl).
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What physicochemical properties (e.g., solubility, stability) are essential for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Poor aqueous solubility may require cyclodextrin-based formulations .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement.
- Data Normalization : Account for variables like cell passage number, serum concentration, and incubation time.
- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers and batch effects .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of benzothiazole derivatives?
- Methodological Answer :
- Fragment-Based Design : Systematically vary substituents (e.g., fluorine position, morpholine ring size) and correlate with activity using QSAR models.
- High-Throughput Screening (HTS) : Use 96-well plates to test derivatives against kinase panels (e.g., EGFR, VEGFR) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) to identify binding motifs .
Q. What strategies improve the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated metabolism. Introduce steric hindrance (e.g., methyl groups) to reduce oxidation .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. Optimize logP (2–4) to balance membrane permeability and PPB .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to screen against toxicity-associated targets (e.g., hERG, CYP3A4).
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
